molecular formula C12H14N4O B12714309 N-(4,5-Dihydro-5-methyl-2-oxazolyl)-1-methyl-1H-indazol-4-amine CAS No. 87179-50-8

N-(4,5-Dihydro-5-methyl-2-oxazolyl)-1-methyl-1H-indazol-4-amine

Cat. No.: B12714309
CAS No.: 87179-50-8
M. Wt: 230.27 g/mol
InChI Key: XGLZLJZVYIIVPE-UHFFFAOYSA-N
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Description

N-(4,5-Dihydro-5-methyl-2-oxazolyl)-1-methyl-1H-indazol-4-amine is a complex organic compound with a unique structure that combines an indazole ring with an oxazoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-Dihydro-5-methyl-2-oxazolyl)-1-methyl-1H-indazol-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Indazole Ring: The indazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable ketone or aldehyde.

    Introduction of the Oxazoline Moiety: The oxazoline ring is introduced via a cyclization reaction involving an amino alcohol and a carboxylic acid derivative.

    Coupling of the Two Moieties: The final step involves coupling the indazole and oxazoline moieties through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-Dihydro-5-methyl-2-oxazolyl)-1-methyl-1H-indazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

N-(4,5-Dihydro-5-methyl-2-oxazolyl)-1-methyl-1H-indazol-4-amine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4,5-Dihydro-5-methyl-2-oxazolyl)-1-methyl-1H-indazol-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4,5-Dihydro-5-methyl-2-oxazolyl)-1H-indazol-4-amine: Lacks the methyl group on the indazole ring.

    N-(4,5-Dihydro-2-oxazolyl)-1-methyl-1H-indazol-4-amine: Lacks the methyl group on the oxazoline ring.

    N-(4,5-Dihydro-5-methyl-2-oxazolyl)-1-methyl-1H-indazole: Lacks the amine group on the indazole ring.

Uniqueness

N-(4,5-Dihydro-5-methyl-2-oxazolyl)-1-methyl-1H-indazol-4-amine is unique due to the presence of both the oxazoline and indazole moieties, which confer specific chemical and biological properties

Properties

CAS No.

87179-50-8

Molecular Formula

C12H14N4O

Molecular Weight

230.27 g/mol

IUPAC Name

5-methyl-N-(1-methylindazol-4-yl)-4,5-dihydro-1,3-oxazol-2-amine

InChI

InChI=1S/C12H14N4O/c1-8-6-13-12(17-8)15-10-4-3-5-11-9(10)7-14-16(11)2/h3-5,7-8H,6H2,1-2H3,(H,13,15)

InChI Key

XGLZLJZVYIIVPE-UHFFFAOYSA-N

Canonical SMILES

CC1CN=C(O1)NC2=C3C=NN(C3=CC=C2)C

Origin of Product

United States

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